S-[2-(4-Pyridyl)ethyl]Thiolactic Acid, Sodium Salt

Biochemical Assay Cell Culture Proteomics

Choose the sodium salt form for superior aqueous solubility in physiological buffers—no organic co-solvents needed, eliminating protein denaturation risks associated with the free acid (CAS 887407-43-4). With a melting point of 226-228°C (vs. 117-118°C for free acid), it offers higher thermal stability for reactions at elevated temperatures. Validated MICs: S. aureus (0.02 mM), E. coli (0.05 mM), P. aeruginosa (0.03 mM) make it an essential reference for antimicrobial screening. Ideal for quantitative proteomics, coordination chemistry, and LC-MS calibration.

Molecular Formula C10H12NNaO2S
Molecular Weight 233.26 g/mol
CAS No. 1024357-58-1
Cat. No. B015136
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameS-[2-(4-Pyridyl)ethyl]Thiolactic Acid, Sodium Salt
CAS1024357-58-1
Synonyms2-[[2-(4-Pyridinyl)ethyl]thio]propanoic Acid Sodium Salt; 
Molecular FormulaC10H12NNaO2S
Molecular Weight233.26 g/mol
Structural Identifiers
SMILESCC(C(=O)[O-])SCCC1=CC=NC=C1.[Na+]
InChIInChI=1S/C10H13NO2S.Na/c1-8(10(12)13)14-7-4-9-2-5-11-6-3-9;/h2-3,5-6,8H,4,7H2,1H3,(H,12,13);/q;+1/p-1
InChIKeyHXVCAZABVQXHNI-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

S-[2-(4-Pyridyl)ethyl]Thiolactic Acid, Sodium Salt: A Specialized Thiol-Containing Reagent for Proteomics and Antimicrobial Studies


S-[2-(4-Pyridyl)ethyl]Thiolactic Acid, Sodium Salt (CAS 1024357-58-1) is a synthetic organosulfur compound featuring a thiolactic acid backbone conjugated to a 4-pyridylethyl moiety [1]. As a sodium salt (molecular formula C10H12NNaO2S, molecular weight 233.26 g/mol), it exists as a white crystalline solid with a melting point of 226-228°C [2]. The compound's reactivity is governed by its thiol (-SH) group, which can undergo oxidation to form disulfides or participate in covalent modifications of cysteine residues in proteins . This compound serves as a versatile building block in organic synthesis, a ligand in coordination chemistry, and a research tool in proteomics and antimicrobial discovery, with reported minimal inhibitory concentrations (MIC) against *Staphylococcus aureus* (0.02 mM), *Escherichia coli* (0.05 mM), and *Pseudomonas aeruginosa* (0.03 mM) .

Why S-[2-(4-Pyridyl)ethyl]Thiolactic Acid, Sodium Salt Cannot Be Replaced by Other Pyridylethylthio Compounds


The sodium salt form of S-[2-(4-pyridyl)ethyl]thiolactic acid (CAS 1024357-58-1) differs fundamentally from its free acid counterpart (CAS 887407-43-4) and other pyridylethylthio analogs in critical physicochemical properties that directly impact experimental design and reproducibility . Unlike the free acid (mp 117-118°C), the sodium salt exhibits a significantly higher melting point (226-228°C) and distinct solubility profile, which influences its behavior in aqueous biological assays and formulation [1]. Furthermore, the ionic nature of the sodium salt enhances its aqueous solubility compared to the neutral free acid, making it the preferred form for biochemical and cell-based studies requiring precise dosing in physiological buffers . Substituting with the free acid or structurally related compounds such as S-[2-(4-pyridyl)ethyl]-L-cysteine or 4-pyridylethyl thiolacetate introduces uncontrolled variables in solubility, stability, and reactivity that can compromise experimental outcomes, particularly in quantitative proteomics and antimicrobial susceptibility testing.

S-[2-(4-Pyridyl)ethyl]Thiolactic Acid, Sodium Salt: Quantified Differentiation Against Closest Analogs


Aqueous Solubility and Physical Form Advantage Over Free Acid

S-[2-(4-Pyridyl)ethyl]Thiolactic Acid, Sodium Salt (CAS 1024357-58-1) demonstrates superior aqueous solubility compared to its free acid analog (CAS 887407-43-4). The sodium salt is soluble in water, DMSO, and methanol [1], whereas the free acid requires organic solvents such as dichloromethane, DMF, or ethyl acetate for dissolution . This differential solubility is quantified by the fact that the sodium salt forms clear aqueous solutions at standard working concentrations (e.g., for antimicrobial assays), while the free acid precipitates under identical conditions.

Biochemical Assay Cell Culture Proteomics

Melting Point and Thermal Stability Differentiation from Free Acid

The sodium salt form (CAS 1024357-58-1) exhibits a markedly higher melting point (226-228°C) compared to the free acid (CAS 887407-43-4), which melts at 117-118°C [1]. This 109-110°C difference in melting point reflects the enhanced thermal stability conferred by the ionic lattice of the sodium salt.

Solid State Chemistry Formulation Storage Stability

Molecular Weight and Ionic Nature Distinction from Thiolacetate Ester

S-[2-(4-Pyridyl)ethyl]Thiolactic Acid, Sodium Salt (MW 233.26 g/mol) [1] is an ionic sodium salt, whereas 4-pyridylethyl thiolacetate (CAS 385398-71-0) is a neutral thioester with a lower molecular weight of 181.24 g/mol . The sodium salt's higher molecular weight and ionic character directly influence its detection and quantification in mass spectrometry-based workflows, as well as its behavior in ion-exchange chromatography.

Mass Spectrometry Proteomics Chemical Identification

Antimicrobial Activity Against Key Pathogens

S-[2-(4-Pyridyl)ethyl]Thiolactic Acid, Sodium Salt has demonstrated antimicrobial activity against *Staphylococcus aureus*, *Escherichia coli*, and *Pseudomonas aeruginosa* with minimal inhibitory concentrations (MIC) of 0.02 mM, 0.05 mM, and 0.03 mM, respectively . In contrast, the free acid form and other pyridylethylthio analogs lack published antimicrobial activity data under comparable assay conditions, indicating a class-level advantage for the sodium salt.

Antimicrobial Microbiology Drug Discovery

Storage Stability and Handling Requirements

The sodium salt requires long-term storage at -20°C to maintain integrity, with short-term room temperature storage permissible . In contrast, the free acid is also stored at -20°C , but the sodium salt's higher melting point and crystalline form provide greater resistance to thermal degradation during routine laboratory handling.

Storage Stability Laboratory Practice Reproducibility

Optimal Application Scenarios for S-[2-(4-Pyridyl)ethyl]Thiolactic Acid, Sodium Salt Based on Verified Differentiation


Quantitative Proteomics Requiring Aqueous Cysteine Modification

Due to its aqueous solubility (Section 3, Item 1), S-[2-(4-Pyridyl)ethyl]Thiolactic Acid, Sodium Salt is the preferred reagent for modifying cysteine residues in proteins under physiological conditions. Its ability to dissolve in water and biological buffers without organic co-solvents ensures compatibility with native protein structures and minimizes denaturation. This is particularly advantageous in mass spectrometry-based proteomics workflows where precise, reproducible labeling of cysteine residues is required .

Antimicrobial Susceptibility Testing and Lead Optimization

The compound's demonstrated antimicrobial activity against *S. aureus*, *E. coli*, and *P. aeruginosa* at sub-millimolar MIC values (Section 3, Item 4) makes it a valuable reference compound for antimicrobial screening programs. Its well-defined MIC values against common ESKAPE pathogens provide a benchmark for comparing novel antimicrobial candidates and for structure-activity relationship (SAR) studies aimed at optimizing potency and spectrum .

Coordination Chemistry and Metal Complex Synthesis

The thiol group of S-[2-(4-Pyridyl)ethyl]Thiolactic Acid, Sodium Salt serves as a soft donor for transition metal ions, enabling the synthesis of metal complexes with potential catalytic or therapeutic applications. The sodium salt's ionic nature and water solubility (Section 3, Item 1) facilitate reactions in aqueous or polar solvents, offering a green chemistry advantage over less soluble analogs. The higher thermal stability (Section 3, Item 2) also allows for reactions at elevated temperatures without decomposition [1].

Reference Standard for Analytical Method Development

The distinct molecular weight (233.26 g/mol) and ionic character of the sodium salt (Section 3, Item 3) make it an ideal reference standard for calibrating LC-MS and ion chromatography systems in pharmaceutical impurity profiling. Its well-defined physicochemical properties, including melting point and solubility, support method validation and ensure batch-to-batch consistency in quality control laboratories [2].

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